molecular formula C13H11N5OS B12917248 2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile CAS No. 918901-41-4

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B12917248
CAS No.: 918901-41-4
M. Wt: 285.33 g/mol
InChI Key: XDWFUHVXYCFDHD-UHFFFAOYSA-N
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Description

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile is a potent and ATP-competitive chemical probe that selectively inhibits the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the pathogenesis of several human diseases, most notably Down syndrome and neurodegenerative disorders such as Alzheimer's disease. The primary research value of this inhibitor lies in its use as a precise tool to dissect the complex signaling pathways governed by DYRK1A, including its role in neuronal development and cognitive function . By modulating DYRK1A activity, researchers can investigate its impact on the phosphorylation of crucial substrates like transcription factors and tau protein, thereby providing critical insights into disease mechanisms. Its application extends to high-content screening assays and the development of novel therapeutic strategies for conditions associated with DYRK family kinase activity.

Properties

CAS No.

918901-41-4

Molecular Formula

C13H11N5OS

Molecular Weight

285.33 g/mol

IUPAC Name

2-amino-6-(2-aminoethylsulfanyl)-4-(furan-2-yl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H11N5OS/c14-3-5-20-13-9(7-16)11(10-2-1-4-19-10)8(6-15)12(17)18-13/h1-2,4H,3,5,14H2,(H2,17,18)

InChI Key

XDWFUHVXYCFDHD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=NC(=C2C#N)SCCN)N)C#N

Origin of Product

United States

Biological Activity

2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile is a compound belonging to the class of pyridine derivatives, which have garnered attention due to their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.

The molecular formula of this compound is C13H11N5OS, with a molecular weight of 285.33 g/mol. The compound features a pyridine ring substituted with a furan moiety and a sulfanyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC13H11N5OS
Molecular Weight285.33 g/mol
IUPAC Name2-amino-6-(2-aminoethylsulfanyl)-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
CAS Number918901-41-4

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation reactions of malononitrile with thiols and aldehydes. Recent methodologies have optimized these processes through pseudo-four-component reactions and three-component reactions, enhancing yield and purity .

Biological Activity

Research has indicated that compounds within the 2-amino-3,5-dicarbonitrile series exhibit a range of biological activities:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

2. Anticancer Potential
The anticancer activity of pyridine derivatives has been extensively studied. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, compounds derived from the pyridine scaffold have shown IC50 values in the nanomolar range against these cell lines .

3. Adenosine Receptor Modulation
Compounds related to 2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine have been identified as non-nucleoside agonists for adenosine receptors (ARs), particularly A1 and A2A subtypes. This modulation suggests potential applications in treating cardiovascular diseases and other conditions influenced by adenosine signaling .

Case Studies

Several studies highlight the biological activity of compounds within this class:

Study 1: Antimicrobial Evaluation
A series of pyridine derivatives were tested against Bacillus subtilis and Clostridium tetani. One derivative exhibited an MIC of 62.5 μg/mL against E. coli, outperforming standard antibiotics like ampicillin .

Study 2: Anticancer Activity
In vitro studies on lung cancer cell lines revealed that a derivative of the target compound inhibited cell growth with an IC50 value of approximately 25 nM. This suggests that modifications to the pyridine scaffold can significantly enhance anticancer properties .

Study 3: Adenosine Receptor Agonism
Research into the pharmacological effects of these compounds revealed that they act as selective agonists for ARs, which could lead to new therapeutic strategies for managing diseases related to adenosine dysregulation .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 2-amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile, exhibit promising anticancer properties. A study demonstrated that modifications at the 4-position of the pyridine ring can enhance the compound's affinity for specific biological targets, leading to increased cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

1.2 Neurological Disorders
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in various studies. For instance, it was shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function in animal models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the furan moiety and the sulfanyl group has been linked to enhanced biological activity. SAR studies have revealed that variations in the substituents on the pyridine ring significantly affect the compound's binding affinity to target receptors .

Substituent Effect on Activity Reference
Furan groupIncreases lipophilicity
Sulfanyl groupEnhances receptor binding
Aminoethyl chainImproves solubility

Case Studies

3.1 Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent response with IC50 values indicating significant cytotoxicity at micromolar concentrations. The study concluded that further development could lead to new chemotherapeutic agents .

3.2 Neuroprotective Effects
In a preclinical trial focusing on neurodegenerative diseases, this compound was administered to mice subjected to induced oxidative stress. Behavioral tests indicated improved cognitive performance and reduced markers of neuroinflammation compared to control groups. This suggests potential for therapeutic use in treating neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Position 4 Substituents

The furan-2-yl group at position 4 distinguishes this compound from analogs with phenyl, substituted phenyl, or other heterocyclic groups. Key comparisons include:

Compound (Position 4 Substituent) Yield (%) Melting Point (°C) Key Pharmacological Notes
Target Compound (Furan-2-yl) - - Limited data; furan may enhance π-π stacking or metabolic stability.
4-(5-Methylfuran-2-yl) (Compound 3) 86 276–277 High AR affinity (hA₂B IC₅₀ = 27 nM); methyl group improves lipophilicity.
4-Phenyl (LUF5833) - - Reference AR ligand; phenyl enhances hydrophobic interactions.
4-[4-(Trifluoromethyl)phenyl] (Compound 9) 80 233–235 Strong hA₁AR binding (IC₅₀ = 12 nM); CF₃ group increases electron-withdrawing effects.

Position 6 Substituents: Sulfanyl Group Variations

The (2-aminoethyl)sulfanyl group introduces a flexible, basic side chain. Comparisons with other sulfanyl substituents:

Compound (Position 6 Substituent) Yield (%) Melting Point (°C) Biological Activity
Target Compound (SCH₂CH₂NH₂) - - Aminoethyl may enhance solubility and AR interaction via H-bonding.
SCH₂(1H-imidazol-2-yl) (Compound 11) 95 257–259 High AR affinity (hA₁AR IC₅₀ < 50 nM); imidazole enables metal coordination.
SCH₂(Thiazol-4-yl) (Capadenoson) - - A₁AR partial agonist; thiazole enhances metabolic stability.
SCH₂Ph (Compound 5d) 89 249 Antimicrobial activity against E. coli; benzyl group increases hydrophobicity.

Key Insight: The aminoethyl side chain may improve water solubility compared to aromatic substituents (e.g., benzyl or imidazolyl), though at the cost of reduced membrane permeability .

Adenosine Receptor Modulation
  • hA₁AR : Compounds with electron-withdrawing groups (e.g., CF₃ in Compound 9) show IC₅₀ values as low as 12 nM .
  • hA₂B: Furan derivatives (e.g., Compound 3) exhibit nanomolar potency, attributed to furan’s optimal size and polarity .
  • Target Compound: The aminoethyl group could mimic endogenous AR ligands (e.g., adenosine), but its efficacy requires experimental validation.
Antimicrobial and Corrosion Inhibition
  • Thioether-linked pyridines (e.g., Compound 5d) inhibit E. coli growth via membrane disruption .
  • Aminoethyl groups may enhance corrosion inhibition by forming protective films on metal surfaces .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent reactions (MCRs) using aromatic aldehydes, malononitrile, and primary amines. A solvent-free approach under fusion conditions (80–100°C, 5–8 hours) yields high purity (94% yield) without catalysts . Alternative methods involve nucleophilic substitution with ethylamine in ethanol under anhydrous ZnCl₂ catalysis at 80°C for 5 hours, followed by crystallization . Key parameters include stoichiometric ratios (e.g., 1:1.15 aldehyde:malononitrile), temperature control, and purification via TLC or recrystallization (ethanol/methanol) .

Q. How is the structural confirmation of this compound performed using spectroscopic techniques?

  • ¹H/¹³C NMR : Peaks at δ 7.43–7.52 ppm (aromatic protons), δ 7.23 ppm (NH₂), and δ 4.48 ppm (CH₂) confirm substituent positions. Carbonitrile groups appear as singlet peaks near δ 116–118 ppm in ¹³C NMR .
  • IR Spectroscopy : Absorption bands at ~2206 cm⁻¹ (C≡N stretch) and 3289 cm⁻¹ (N–H stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 263.3 for C₁₅H₁₃N₅) align with calculated molecular weights .

Advanced Research Questions

Q. How do structural modifications influence adenosine receptor (AR) binding kinetics and residence time (RT)?

Minor substitutions on the pyridine core drastically alter ligand-receptor kinetics. For example:

  • Replacing the furan-2-yl group with a 4-methoxyphenyl moiety increases RT from 5 minutes (LUF7064) to 132 minutes (LUF6941) at A₁AR due to enhanced hydrophobic interactions .
  • Introducing a thiazole-thioether side chain (e.g., capadenoson derivatives) improves affinity (Ki = 1.3–5.0 nM) but reduces dissociation rates . Methodology : Radioligand binding assays (CHO cells expressing human A₁AR) and fluorescence correlation spectroscopy quantify kinetic parameters (kon/koff) .

Q. What methodologies are used to evaluate biological activity as an adenosine receptor ligand?

  • Radioligand Displacement Assays : Compete with [³H]CCPA for A₁AR binding in CHOhA₁AR cell membranes. IC₅₀ values are converted to Ki using the Cheng-Prusoff equation .
  • Functional cAMP Assays : Measure agonist-induced inhibition of forskolin-stimulated cAMP production in HEK293 cells .
  • Kinetic Profiling : Fluorescent agonists (e.g., LUF5834) enable real-time RT measurement via confocal microscopy .

Q. How do solvent conditions and substituent electronics affect synthesis yield and purity?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may reduce yields due to side reactions. Ethanol/THF mixtures (3:1 v/v) optimize nucleophilic substitution for thioether linkages . Electron-withdrawing groups (e.g., -CN) stabilize intermediates, while bulky aryl groups (e.g., 4-isobutoxyphenyl) require longer reaction times (8–12 hours) . Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How can contradictory data from substitution patterns be systematically analyzed?

  • SAR/SKR Parallel Analysis : Compare affinity (Ki) and RT values across analogs. For instance, LUF6976 (RT = 1 min, Ki = 8 nM) vs. LUF7050 (RT = 1 h, Ki = 12 nM) reveals a trade-off between kinetics and potency .
  • Computational Modeling : Docking studies (AutoDock Vina) identify key residues (e.g., His264 in A₁AR) that stabilize ligands with furan-2-yl groups but clash with bulkier substituents .
  • Statistical Validation : Use ANOVA to assess significance of substituent effects on bioactivity (p < 0.05) .

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